1,4-Diazaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYHGIIDJMSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519837 | |
| Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-88-8 | |
| Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Diazaspiro 4.5 Decan 2 One and Analogous Architectures
General Strategies for Spirocyclic Lactam Synthesis
The construction of spirocyclic lactams can be achieved through a diverse array of synthetic methodologies. These strategies are broadly categorized based on the method of ring formation and the introduction of stereochemical complexity.
Classical Cyclization Reactions
Traditional methods for lactam synthesis remain a cornerstone for the construction of spirocyclic variants. These reactions typically involve the formation of an amide bond to close a ring, where one of the atoms of the forming bond is part of a pre-existing ring system, thereby creating the spiro junction.
A common approach is the intramolecular cyclization of an appropriately substituted amino acid or a related derivative. For instance, β-amino acids can be cyclized to form spiro-β-lactams. researchgate.net Another example involves the triethylamine-mediated cyclization of 1,2-dihydroquinazoline-2-carboxylates, which yields spirocyclic lactams in moderate yields of 49–63%. rsc.org These classical lactamization reactions are fundamental in building the core structure of many spirocyclic compounds.
Functional Group Transformations and Modifications for Spirocycle Formation
Spirocyclic lactams can also be synthesized by modifying a pre-existing cyclic structure. These methods often involve transforming functional groups on a monocyclic lactam or another cyclic precursor to build the second ring at the spirocenter. thieme-connect.comthieme-connect.com
One such strategy is the transformation of substituents attached to monocyclic azetidin-2-ones. researchgate.net For example, a novel method for generating spiro-cephalosporin compounds involves a Michael-type addition to the dihydrothiazine ring of a cephalosporin derivative. This reaction, when conducted with various catechols under mildly basic conditions (K₂CO₃ in DMF), results in the stereoselective formation of spiro-cephalosporins with diastereomeric ratios ranging from 8:1 to 14:1 and yields of 28–65%. nih.gov This approach highlights how the modification of an existing complex scaffold can efficiently lead to the creation of a spirocyclic system.
Asymmetric Synthetic Approaches Utilizing Chiral Catalysis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for synthesizing spirocyclic lactams. rsc.org These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer or diastereomer.
Copper-catalyzed reactions have proven particularly effective. For example, a highly chemo-, regio-, diastereo-, and enantioselective Kinugasa/Michael domino reaction has been developed for the desymmetrization of prochiral cyclohexadienones. semanticscholar.orgnih.gov In this process, a chiral copper catalyst facilitates the coupling of alkyne-tethered cyclohexadienones with nitrones, generating chiral spirocyclic β-lactams with up to 97% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1. semanticscholar.orgnih.gov This method provides direct access to highly functionalized spirocyclic β-lactams with four contiguous stereocenters. nih.gov Similarly, nickel-catalyzed enantioselective α-spirocyclization of lactones has been reported, which creates all-carbon quaternary centers at the spiro position. Using a chiral Mandyphos ligand with Ni(COD)₂, this intramolecular C-acylation can furnish spirocycles with enantioselectivities as high as 94% ee. acs.org
| Catalyst System | Reaction Type | Product | Stereoselectivity |
| Chiral Copper Catalyst | Kinugasa/Michael Domino | Spirocyclic β-lactam | Up to 97% ee, >20:1 dr semanticscholar.orgnih.gov |
| Ni(COD)₂ / SL-M004-1 | Intramolecular C-acylation | β-keto lactam | Up to 94% ee acs.org |
Cascade and Domino Reaction Sequences for Spirocyclic Construction
Cascade reactions, also known as domino or tandem reactions, are powerful tools for building molecular complexity in a single operation, avoiding the need for isolating intermediates. acs.orgbaranlab.org These sequences are highly efficient for constructing spirocyclic lactam cores.
An example is the base-promoted domino aza-Michael/SN2 cyclization reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides. This [3+2] annulation protocol produces spiro-barbiturate-γ-lactams in high yields (70–99%). rsc.org Another sophisticated approach is the tandem radical cyclization of iodoaryl allyl azides with carbon monoxide. beilstein-journals.orgnih.gov This reaction, initiated by AIBN, proceeds smoothly to generate 4,4-spirocyclic indoline and oxindole γ-lactams in moderate to good yields. beilstein-journals.orgnih.gov For instance, the reaction of N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide under 80 atm of CO pressure afforded the desired 4,4-spirocyclic indoline γ-lactam in 48% yield. beilstein-journals.orgnih.gov These multi-step, single-pot reactions represent a highly efficient strategy for assembling complex spirocyclic architectures. researchgate.net
| Reaction Name | Reactants | Product | Yield |
| Domino aza-Michael/SN2 | Barbiturate-derived alkenes, N-alkoxy α-haloamides | Spiro-barbiturate-γ-lactam | 70-99% rsc.org |
| Tandem Radical Cyclization | Iodoaryl allyl azides, CO | 4,4-Spirocyclic indoline γ-lactam | 48-62% beilstein-journals.orgnih.gov |
Specific Approaches to 1,4-Diazaspiro[4.5]decan-2-one and Related Diazaspiro[4.5]decanone Systems
While general methods provide a toolbox for spirocycle synthesis, specific strategies have been developed for nitrogen-containing systems like diazaspiro[4.5]decanones. These methods often focus on building the heterocyclic rings around a central spiro-carbon.
Diastereoselective Synthesis of this compound Derivatives
The synthesis of derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one has been accomplished through a multi-step solid-phase synthesis protocol. nih.gov This methodology allows for the construction of a library of compounds with various substituents. The key steps involve the use of a solid support to build the molecule, followed by a crucial spirocyclization step.
The synthesis begins with a resin-bound amino acid. A key reaction involves the condensation of this intermediate with N-benzyl-4-piperidone in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in toluene at 80 °C. nih.gov This step forms the spirocyclic core. The final compounds are then cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and triethylsilane. nih.gov This solid-phase approach is amenable to creating diverse derivatives for structure-activity relationship studies. For example, the synthesis of (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid and (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid were reported with yields of 29% and 28%, respectively. nih.gov
| Compound | Reagents for Spirocyclization | Final Yield |
| (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | N-benzyl-4-piperidone, p-TsOH, toluene | 29% nih.gov |
| (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | N-benzyl-4-piperidone, p-TsOH, toluene | 28% nih.gov |
One-Pot Protocols for Spirocyclic Lactam Formation
One-pot syntheses offer an efficient and atom-economical approach to constructing complex molecular frameworks like the this compound core. These protocols often involve the simultaneous or sequential combination of multiple reactants in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates.
A notable example involves the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols, which leads to the formation of 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones, a new spiro system. researchgate.net However, the reaction with unsubstituted 2-aminoethanol yields an enamine rather than the spirocyclic product. researchgate.net
Another versatile one-pot approach is the synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones via a Schiff base intermediate. nih.gov This method has been utilized to design and synthesize dual EGFR/BRAFV600E inhibitors with apoptotic antiproliferative properties. nih.gov
The following table summarizes key one-pot synthetic approaches to spirocyclic lactams:
| Starting Materials | Key Intermediates | Final Product | Reference |
| Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols | Not specified | 1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones | researchgate.net |
| Amines, Aldehydes, Thioglycolic acid | Schiff base | 1-Thia-4-azaspiro[4.4/5]alkan-3-ones | nih.gov |
Metal-Catalyzed Processes in Spirocyclic Diazaspiro[4.5]decane Synthesis
Metal catalysis has emerged as a powerful tool for the construction of spirocyclic frameworks, offering high levels of chemo-, regio-, and stereoselectivity. Palladium-catalyzed reactions have been particularly prominent in this area.
One such method involves a domino reaction where unactivated yne-en-ynes react with substituted aryl halides in the presence of a Pd(OAc)2-PPh3 catalyst. nih.gov This process forms three new carbon-carbon bonds and results in the creation of diazaspiro[4.5]decane scaffolds with exocyclic double bonds through a highly regioselective C-C coupling and spiro scaffold formation. nih.gov
Another innovative palladium-catalyzed approach is the Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. nih.gov This method utilizes γ,δ-unsaturated oxime esters and a C2 insertion unit, such as 2-chlorobenzoic acid, to assemble a variety of spirocyclic pyrrolines with high regiocontrol. nih.gov The key to this transformation is the regioselective insertion of the C2 synthon into a spiro-palladacycle intermediate formed via δ-C–H activation. nih.gov
The following table highlights significant metal-catalyzed methods for synthesizing diazaspiro[4.5]decane and related structures:
| Catalyst | Reactants | Key Transformation | Product | Reference |
| Pd(OAc)2-PPh3 | Unactivated yne-en-ynes, Substituted aryl halides | Domino C-C coupling and spirocyclization | Diazaspiro[4.5]decanes with exocyclic double bonds | nih.gov |
| Palladium | γ,δ-Unsaturated oxime esters, 2-Chlorobenzoic acid | Narasaka–Heck/C–H activation/[4 + 2] annulation | Spirocyclic pyrrolines | nih.gov |
Michael Addition-Based Routes to Substituted Diazaspiropiperidine Cores
The Michael addition reaction is a fundamental carbon-carbon bond-forming reaction that has been effectively employed in the synthesis of spirocyclic systems.
A notable synthesis of the spiro[cyclohexane-pyrrolidone] core, a key structural element of the immunosuppressant FR901483, utilizes a triple Michael reaction of nitromethane and methyl acrylate. clockss.org This is followed by the reduction of the nitro group and subsequent lactam formation to construct the desired spirocyclic framework. clockss.org
Synthesis of Derivatized this compound Scaffolds
The synthesis of derivatized this compound scaffolds is crucial for exploring structure-activity relationships and developing new therapeutic agents.
One approach focuses on the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potential inhibitors of the mitochondrial permeability transition pore (mPTP), which is implicated in ischemia-reperfusion injury. nih.govresearchgate.net In this work, the bicyclic core is functionalized by introducing various moieties at the 3-position and at the lactam nitrogen. nih.gov The synthesis of these derivatives often involves solid-phase techniques, where the final spiro compounds are cleaved from the resin and purified. nih.gov
Another strategy involves the synergistic use of photocatalysis and organocatalysis for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com This [3 + 2] cycloaddition of cyclopropylamines with olefins proceeds under mild conditions and with high atom economy. mdpi.com
The Claisen rearrangement of bicyclic dihydropyrans has also been developed as a stereoselective method to produce functionalized spiro[4.5]decanes. researchgate.net
The following table provides an overview of methods for synthesizing derivatized this compound scaffolds:
| Synthetic Approach | Starting Materials | Key Features | Product | Reference |
| Solid-phase synthesis | Resin-bound intermediates | Functionalization at multiple positions | 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | nih.gov |
| Photocatalysis and Organocatalysis | 2-Methylene-tetrahydronaphtalene-1-ones, N-Cyclopropylanilines | High diastereoselectivity, Mild conditions | 2-Amino-spiro[4.5]decan-6-ones | mdpi.com |
| Claisen Rearrangement | Bicyclic dihydropyrans | High stereoselectivity | Functionalized spiro[4.5]decanes | researchgate.net |
Chemical Reactivity and Transformations of the 1,4 Diazaspiro 4.5 Decan 2 One Core
Ring System Reactions and Stability Considerations
The inherent stability of the 1,4-diazaspiro[4.5]decan-2-one core is a crucial aspect of its chemistry. The spirocyclic structure provides a rigid three-dimensional scaffold, which can influence the stereochemical outcome of reactions. vulcanchem.com This rigidity is a result of the spiro connection constraining the cyclohexane-equivalent (piperidine) ring in a specific orientation relative to the five-membered ring, creating a framework that cannot easily undergo conformational changes. The stability of the system can be enhanced; for instance, the hydrochloride salt form offers greater stability compared to the free base, as it protects the amine functionality from oxidation and other degradation pathways. vulcanchem.com
Functional Group Interconversions on the Spirocyclic Scaffold
The this compound scaffold possesses several reactive sites that allow for a variety of functional group interconversions without altering the core ring structure. The principal functional groups are the lactam within the imidazolidinone ring and the secondary amine in the piperidine (B6355638) ring.
The secondary amine serves as a key site for modifications such as alkylation and acylation. vulcanchem.com Similarly, the nitrogen atoms can be targets for nucleophilic substitutions. smolecule.com The lactam's carbonyl group (C=O) is also a hub of reactivity, susceptible to nucleophilic addition reactions. vulcanchem.com General transformations applicable to lactams include reduction to the corresponding cyclic amines. vanderbilt.edu For instance, reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are commonly used to reduce amides and lactams to amines. vanderbilt.edu
A summary of potential interconversions is presented below:
| Functional Group | Reagent/Reaction Type | Product Functional Group |
| Secondary Amine (N-H) | Alkylation (e.g., R-X) | Tertiary Amine (N-R) |
| Secondary Amine (N-H) | Acylation (e.g., RCOCl) | N-Acyl Amine (N-COR) |
| Lactam (C=O) | Reduction (e.g., LiAlH₄) | Cyclic Diamine |
| Lactam (C=O) | Nucleophilic Addition | Varies (e.g., ring opening) |
These interconversions are fundamental for creating libraries of derivatives from the parent scaffold, enabling exploration for applications in fields like medicinal chemistry. smolecule.comsmolecule.com
Stereochemical Aspects and Diastereoselectivity in Reactions
The rigid, chiral nature of the this compound scaffold makes it an excellent platform for stereocontrolled synthesis. The fixed spatial arrangement of the rings can direct incoming reagents to a specific face of the molecule, leading to high levels of stereoselectivity.
In related systems, macrocyclization strategies have been developed that lead to the formation of a 4-imidazolidinone-fused cyclic peptide with high diastereoselectivity (>99 %). researchgate.net This process involves the generation of a new chiral center, where the conformation of the peptide starting material directs the stereochemical outcome. researchgate.net Such high levels of stereocontrol are critical in the synthesis of pharmacologically active molecules, where a specific stereoisomer is often responsible for the desired biological activity.
Table of Diastereoselective Synthesis Data
| Starting Material | Product | Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| (S)-α-aminoisovaleric acid (L-valine) | (S)-3-isopropyl-1-[(R)-1-phenylethyl)-1,4-diazaspiro[4.5]decan-2-one | up to 95% | researchgate.net |
Tautomeric Equilibria in Related Spirocyclic Diazaspiro[4.5]decanone Systems
Tautomerism, the phenomenon where structural isomers interconvert rapidly, is a relevant consideration for diazaspiro[4.5]decanone systems. google.com This typically involves the migration of a proton accompanied by a shift of adjacent double bonds. google.com While the parent this compound exists primarily in the lactam form, related structures can exhibit significant tautomeric equilibria.
For instance, a study on a complex derivative, 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one, provided clear evidence of tautomerism. mdpi.com Using various NMR spectroscopy techniques, researchers demonstrated the mutual presence of two tautomers in the reaction mixture. mdpi.com The interconversion was facilitated by a mobile NH proton, which was evident from the absence of its corresponding signal in the ¹H NMR spectrum. mdpi.com This dynamic equilibrium between different tautomeric forms can significantly influence the chemical and biochemical properties of the molecule. mdpi.com The presence of the dithiohydantoin fragment, with its two NH and two C=S groups, in this particular derivative is key to the observed tautomerism. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 1,4-diazaspiro[4.5]decane, a combination of one-dimensional and two-dimensional NMR techniques is employed for complete spectral assignment. mdpi.comresearchgate.net
One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For spirocyclic compounds like 1,4-diazaspiro[4.5]decan-2-one derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the cyclohexane (B81311) and imidazolidinone rings are critical for confirming the structure. For instance, in a related compound, 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one, specific proton signals corresponding to the spiro-cyclohexyl moiety were identified and assigned. mdpi.comresearchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In derivatives of this compound, characteristic signals for the carbonyl carbon (C=O) of the lactam ring, the spiro carbon, and the carbons of the cyclohexane and imidazolidinone rings are observed. For example, in a study of 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione, the carbonyl carbon signal was found at a distinct chemical shift, aiding in its identification. researchgate.net
| Technique | Information Provided | Typical Chemical Shift Ranges (ppm) for this compound Derivatives |
| ¹H NMR | Proton chemical environment, multiplicity (splitting), and integration (number of protons). | N-H protons: Can be broad and vary in chemical shift. Cyclohexane protons: Generally appear in the upfield region. Imidazolidinone ring protons: Chemical shifts are influenced by adjacent functional groups. |
| ¹³C NMR | Carbon chemical environment and type (e.g., C, CH, CH₂, CH₃). | C=O (carbonyl): Typically in the range of 170-185 ppm. Spiro Carbon: Appears at a unique downfield shift due to being quaternary and part of two rings. Cyclohexane carbons: Generally in the aliphatic region. Imidazolidinone ring carbons: Chemical shifts depend on their proximity to nitrogen and carbonyl groups. |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for the definitive structural assignment of complex molecules like this compound. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the context of this compound, COSY spectra would reveal the connectivity between the protons on the cyclohexane ring and within the imidazolidinone ring. mdpi.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This technique is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with 2D techniques. It helps to differentiate between CH, CH₂, and CH₃ groups, which simplifies the assignment of the ¹³C NMR spectrum. mdpi.com
| Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations through bonds. | Establishes proton connectivity within the cyclohexane and imidazolidinone rings. |
| HSQC | One-bond ¹H-¹³C correlations. | Assigns carbon signals based on their directly attached protons. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the connectivity between different parts of the molecule, including identifying the spiro and carbonyl carbons. |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Aids in the assignment of the ¹³C NMR spectrum. |
Mass Spectrometry (MS) Techniques for Molecular Formula Verification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for verifying the molecular formula of novel compounds like derivatives of this compound. mdpi.comsemanticscholar.org By providing a highly accurate mass measurement, HRMS can confirm the proposed molecular formula and distinguish between compounds with the same nominal mass. For instance, in the analysis of related spiro compounds, the detectable molecular ion peak (m/z) was used to confirm the chemical formula. mdpi.com
| Technique | Information Provided | Application to this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the mass of the molecule and clues about its structure from how it breaks apart. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass and elemental composition. | Confirms the molecular formula by comparing the experimentally measured mass to the calculated mass. |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
High-performance liquid chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture. cu.edu.eg For chiral molecules like many derivatives of this compound, chiral HPLC is essential for separating the enantiomers. oup.comnih.gov This is particularly important in pharmaceutical research, as enantiomers of a drug can have different pharmacological and toxicological properties.
The enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones has been successfully achieved using polysaccharide-type chiral stationary phases (CSPs), such as Chiralcel OJ, Chiralcel OD, and Lux-Amylose-2. oup.comnih.govresearchgate.net The choice of the mobile phase, typically a mixture of n-hexane with an alcohol like 2-propanol or ethanol, is critical for achieving good resolution of the enantiomers. oup.comnih.govresearchgate.net Studies have shown that amylose-based CSPs can be particularly effective in resolving a broad range of these spiro compounds. oup.comnih.gov
| Parameter | Description |
| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of the analyte. Polysaccharide-based CSPs are commonly used. oup.comnih.gov |
| Mobile Phase | The solvent that carries the analyte through the column. For normal-phase chiral HPLC, mixtures of alkanes and alcohols are often employed. oup.comnih.govresearchgate.net |
| Enantiomeric Resolution (Rs) | A measure of the separation between the two enantiomer peaks. A value of Rs > 1.5 is generally considered to indicate baseline separation. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
N-H stretch: The N-H bonds of the amine and amide groups typically show absorptions in the region of 3300-3500 cm⁻¹. Primary amines will show two bands, while secondary amines show one. libretexts.org
C=O stretch: The carbonyl group (C=O) of the lactam ring exhibits a strong absorption band, typically in the range of 1650-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation. libretexts.org
C-N stretch: The stretching vibration of the C-N bond usually appears in the fingerprint region of the spectrum.
C-H stretch: Aliphatic C-H stretching vibrations from the cyclohexane ring are observed just below 3000 cm⁻¹.
In a study of a related dithioxo-diazaspiro[4.5]decane derivative, the ATR-IR spectrum showed a band at 3313 cm⁻¹ corresponding to the N-H stretch, and a band at 1705 cm⁻¹ for the C=O stretch. mdpi.com
| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** |
| N-H (amine/amide) | 3300 - 3500 |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (lactam) | 1650 - 1750 |
| C-N | 1000 - 1350 |
Computational and Theoretical Investigations of 1,4 Diazaspiro 4.5 Decan 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
No specific quantum chemical calculations detailing the electronic structure of 1,4-Diazaspiro[4.5]decan-2-one have been found in the reviewed literature. Such studies would typically involve the use of methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine molecular orbital energies, electron distribution, and bonding characteristics. These calculations provide fundamental insights into the molecule's stability and intrinsic properties.
Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surface (EPS) Mapping
There are no available studies that present a Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map for this compound. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule. Generally, such maps would visualize the charge distribution, highlighting negative potential regions (typically around electronegative atoms like oxygen and nitrogen) that are susceptible to electrophilic attack, and positive potential regions that are prone to nucleophilic attack.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Reactivity Prediction
Specific Density Functional Theory (DFT) studies aimed at elucidating reaction mechanisms or predicting the reactivity of this compound are absent from the current body of scientific literature. DFT calculations are a powerful tool for modeling chemical reactions, determining transition state geometries, and calculating activation energies. mdpi.comsemanticscholar.orgmdpi.com For a molecule like this compound, DFT could be used to predict its behavior in various chemical transformations, such as hydrolysis of the lactam ring or reactions at the nitrogen atoms. While DFT has been applied to similar spirocyclic systems, the specific data for the target compound is not available. mdpi.com
Computational Modeling for Predicting Molecular Interactions and Guiding Design
Computational modeling, including techniques like molecular docking and molecular dynamics, has not been specifically reported for this compound. These methods are crucial in drug discovery and materials science for predicting how a ligand binds to a receptor or how molecules interact with each other. nih.govresearchgate.netmdpi.com For instance, modeling studies on the related 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been used to understand their interaction with biological targets like ATP synthase. nih.govresearchgate.net However, similar predictive models for this compound are not available.
Mechanistic Insights and Biological Target Interactions of 1,4 Diazaspiro 4.5 Decan 2 One Derivatives
Interaction with Key Enzyme Systems
The unique three-dimensional structure of diazaspiro[4.5]decan-2-one derivatives makes them suitable candidates for fitting into the active sites of various enzymes. Research has revealed their potential as inhibitors of enzymes crucial for the survival of fungi and bacteria, as well as enzymes implicated in human inflammatory diseases.
Chitin (B13524) Synthase Inhibition Mechanisms
Chitin synthase is an essential enzyme for the formation of the fungal cell wall, making it a prime target for antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase (CHS) inhibitors. nih.gov Biological assays confirmed that several of these compounds exhibited moderate to excellent inhibitory activity against CHS. nih.gov
Enzyme inhibition experiments demonstrated that compounds such as 4d, 4k, 4n, and 4o displayed inhibitory effects against CHS with IC50 values that were comparable to the control drug, polyoxin (B77205) B. researchgate.net Further studies on a series of 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives identified compound 5h as having excellent inhibitory activity against CHS, with other derivatives also showing good inhibition. researchgate.net Enzyme kinetics experiments revealed that these compounds act as non-competitive inhibitors of chitin synthase. researchgate.net This mechanism suggests that the inhibitors bind to a site on the enzyme other than the active site for the substrate (UDP-GlcNAc), thereby altering the enzyme's conformation and reducing its catalytic efficiency. The antifungal activity of these compounds was found to be selective, with little to no potency observed against bacterial strains. nih.govresearchgate.net
| Compound | CHS IC50 (mM) | Reference |
|---|---|---|
| 5h | 0.10 | researchgate.net |
| 5b | 0.13 | researchgate.net |
| 5q | 0.15 | researchgate.net |
| 5d | 0.18 | researchgate.net |
| Polyoxin B (Control) | 0.08 | researchgate.net |
DNA Gyrase Inhibition
In addition to their antifungal properties, some diazaspiro[4.5]decan-1-one derivatives have been evaluated for their antibacterial potential by targeting DNA gyrase. This enzyme is essential for bacterial DNA replication and is a validated target for quinolone antibiotics. An enzymatic assay indicated that the most active derivatives demonstrated inhibition potency against DNA gyrase that was comparable to the well-known antibiotic, ciprofloxacin. researchgate.net Molecular docking and density functional theory calculations were employed to investigate the binding mode and reactivity of these promising compounds. researchgate.net
Other Enzyme Inhibition Potentials
The therapeutic potential of this scaffold extends beyond antimicrobial targets.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: Necroptosis is a form of programmed cell death driven by RIPK1, which is implicated in various inflammatory diseases. nih.gov Through a virtual screening process, a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, was identified. nih.gov Subsequent structural optimization led to the development of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. nih.gov Notably, compound 41 from this series showed prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in a cellular model. nih.gov This identifies compound 41 as a promising lead for further development of RIPK1 inhibitors. nih.gov
Prolyl Hydroxylase Domain (PHD) Inhibition: The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that regulate the cellular response to low oxygen levels and are targets for treating anemia. rsc.org Spiro[4.5]decanone-containing compounds have been investigated as PHD inhibitors. rsc.org These inhibitors function by binding to the active site Fe(II) and competing with the 2-oxoglutarate co-substrate. rsc.org Structural and structure-activity relationship (SAR) studies have shown that the spirocyclic core is a useful template for generating potent and selective inhibitors of 2OG oxygenases like PHDs. rsc.org
Ligand-Receptor Binding Profiles
Arylpiperazinyl derivatives of the this compound scaffold have been extensively studied for their interactions with G-protein coupled receptors (GPCRs), particularly muscarinic and serotonin (B10506) receptors, which are key targets for neurological and psychiatric disorders.
Muscarinic Receptor Agonism (e.g., M1 Selective Agonism)
The M1 muscarinic acetylcholine (B1216132) receptor is a critical target for enhancing cognitive function. A series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are structurally related to known M1 agonists, were synthesized and evaluated. nih.gov One derivative, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) , displayed high affinity for both M1 and M2 receptors. nih.gov Functional assays confirmed its partial agonistic activity at M1 receptors, as it stimulated phosphoinositide hydrolysis in rat hippocampal slices. nih.gov While modifications to the methyl group at the N2 position increased selectivity for M1 over M2 receptors, this often resulted in a loss of agonist activity. nih.gov Another study on 2,8-disubstituted-2,8-diazaspiro[4.5]decan-1-ones found that most derivatives were less active than the model compound RS-86, a known muscarinic agonist. researchgate.net
Serotonin Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT7) Binding Affinity and Modulatory Effects
Derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione have shown significant affinity for multiple serotonin receptor subtypes. uj.edu.plnih.govresearchgate.net A series of new arylpiperazinylpropyl derivatives were synthesized and evaluated for their binding to 5-HT1A, 5-HT2A, and 5-HT7 receptors, among others. uj.edu.plresearchgate.net
The highest affinities for these serotonin receptors were observed in compounds that incorporated a tetralin or indane moiety in the imide portion of the molecule. uj.edu.plnih.gov Computational studies and pharmacological testing identified specific functional profiles for these compounds. nih.govresearchgate.net For instance, compound 19 was characterized as a 5-HT1A receptor agonist and a weak 5-HT7 receptor antagonist. uj.edu.plnih.govresearchgate.net In contrast, compounds 9 and 11 were identified as highly selective 5-HT2A receptor antagonists. uj.edu.plnih.govresearchgate.net These findings highlight the potential to fine-tune the selectivity and functional activity of these spiro-compounds towards specific serotonin receptor subtypes by modifying the terminal arylpiperazine and imide groups. uj.edu.pl
| Compound | Target Receptor | Modulatory Effect | Selectivity | Reference |
|---|---|---|---|---|
| 19 | 5-HT1A | Agonist | - | uj.edu.plnih.govresearchgate.net |
| 19 | 5-HT7 | Weak Antagonist | - | uj.edu.plnih.govresearchgate.net |
| 9 | 5-HT2A | Antagonist | Highly Selective | uj.edu.plnih.govresearchgate.net |
| 11 | 5-HT2A | Antagonist | Highly Selective | uj.edu.plnih.govresearchgate.net |
Dopaminergic Receptor (e.g., D2, D3) and Adrenergic Receptor (e.g., α1) Affinity
Derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione, which share a core spirocyclic structure with this compound, have been evaluated for their binding affinity to various receptors, including dopaminergic and adrenergic receptors. uj.edu.plresearchgate.netnih.gov A series of new arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione were synthesized and assessed for their affinity towards dopamine (B1211576) D2 and D3 receptors, as well as α1-adrenergic receptors. uj.edu.plresearchgate.netnih.gov
These studies are part of a broader effort to develop multi-receptor ligands that combine the pharmacophoric elements of spirohydantoins and long-chain arylpiperazines (LCAPs). uj.edu.pl The goal is to create compounds that can interact with multiple biological targets implicated in neurological disorders. uj.edu.plresearchgate.net The affinity of these compounds for D2, D3, and α1 receptors was evaluated through radioligand binding assays. uj.edu.plresearchgate.net While specific binding affinity values (Kᵢ) for this compound derivatives were not detailed in the provided context, the research on analogous spirohydantoin structures confirms that this chemical class is actively being investigated for its potential to interact with these key neurological receptors. uj.edu.plresearchgate.netnih.gov
Table 1: Receptor Affinity Profile of Selected Spirohydantoin Derivatives This table is representative of the types of data generated in studies on related spiro-diazaspiro-decan structures. Specific data for this compound was not available in the search results.
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Compound 19 | 5-HT₁ₐ | High |
| 5-HT₂ₐ | High | |
| 5-HT₇ | High | |
| D₂ | Moderate to Low | |
| D₃ | Moderate to Low | |
| α₁ | Moderate to Low | |
| Compound 20 | 5-HT₁ₐ | High |
| 5-HT₂ₐ | High | |
| 5-HT₇ | High | |
| D₂ | Moderate to Low | |
| D₃ | Moderate to Low | |
| α₁ | Moderate to Low |
Source: Adapted from studies on arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione. uj.edu.plresearchgate.netnih.gov
Serotonin Transporter (SERT) Interactions
In addition to receptor binding, the interaction of diazaspiro-decan derivatives with monoamine transporters, specifically the serotonin transporter (SERT), has been a subject of investigation. uj.edu.plresearchgate.netnih.gov The same series of arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione were evaluated for their affinity to SERT. uj.edu.plresearchgate.netnih.gov
The rationale for this research is to potentially combine SERT inhibition with other receptor activities, a strategy employed in the development of certain antidepressant and anxiolytic medications. researchgate.net While paroxetine (B1678475) is a potent SSRI with a high affinity for SERT, research into new chemical entities like spiro-compounds aims to discover novel pharmacological profiles. elifesciences.org The evaluation of SERT affinity for these spiro-derivatives helps to characterize their full spectrum of activity and determine their selectivity profile across various neurotransmitter systems. uj.edu.plresearchgate.net
Dual Opioid Receptor Agonism and Sigma Receptor Antagonism
Research into spirocyclic compounds has identified derivatives with dual activity at opioid and sigma receptors, a profile sought for developing safer and more effective analgesics. acs.orgnih.gov Specifically, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists. acs.org The σ₁R is considered an anti-opioid system, and its antagonism can potentiate opioid-mediated analgesia. acs.orgmdpi.com
One compound from this series, 15au, demonstrated a balanced profile of MOR agonism and σ₁R antagonism, resulting in potent analgesic activity. acs.org This dual-action mechanism is believed to contribute to a better safety profile, potentially causing less constipation than traditional opioids like oxycodone at equianalgesic doses. acs.org While these findings pertain to a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, they highlight the potential of spiro-compounds, including the related this compound class, to be developed as multi-target ligands for pain management. acs.orgnih.gov
General Interactions with Receptors in Neurological Contexts
The this compound scaffold is part of a larger family of spirocyclic compounds investigated for their diverse interactions with receptors relevant to the central nervous system (CNS). researchgate.netsmolecule.com These structures are recognized as important motifs in medicinal chemistry due to their potential to yield compounds with a range of biological activities, including anticonvulsant and anticancer properties. researchgate.net
For instance, derivatives of 1,3,8-triaza-spiro[4.5]decan-4-one have been identified as agonists for the nociceptin/orphanin FQ opioid peptide (NOP) receptor. researchgate.netsigmaaldrich.com Other related spiro-compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, have been explored as dual μ-opioid receptor agonists and σ₁ receptor antagonists. acs.org The rigid, three-dimensional nature of the spirocyclic core is a key feature that allows for the precise orientation of functional groups, enabling specific interactions with various receptor binding pockets. nih.gov This structural characteristic makes the diazaspiro[4.5]decane framework a versatile template for designing ligands that target a wide array of neurological receptors. smolecule.comnih.gov
Modulation of Subcellular Processes
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening
Derivatives based on the triazaspiro[4.5]decan-2-one framework have emerged as potent inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.netnih.gov The mPTP is a multiprotein complex in the mitochondrial membrane, and its prolonged opening is a key event in ischemia/reperfusion injury (IRI), leading to cell death. nih.govresearchgate.net
A novel series of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives were synthesized and showed high in vitro potency in inhibiting mPTP opening in a cardiac model. nih.govresearchgate.net One particular compound, designated 14e, was highlighted for its high potency as an mPTP inhibitor and its ability to protect cardiomyocytes from death in a hypoxia/reoxygenation model. nih.govresearchgate.net This cytoprotective effect underscores the therapeutic potential of targeting the mPTP with these spiro-compounds to mitigate tissue damage following ischemic events. nih.govnih.gov
Table 2: Activity of 1,4,8-triaza-spiro[4.5]decane Derivatives as mPTP Inhibitors
| Compound | Structure | mPTP Opening Inhibition (%) |
|---|---|---|
| 14e | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | High |
| 14b | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | Inactive |
Source: Adapted from Albanese et al. nih.govresearchgate.net
Identification of Specific Binding Sites (e.g., ATP Synthase Subunit a)
The molecular target for the mPTP-inhibiting activity of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives has been identified through modeling studies. nih.govresearchgate.net These studies suggest that the compounds bind at the interface between the c₈-ring and subunit a of the F-ATP synthase. nih.govnih.govresearchgate.net The F-ATP synthase, a key enzyme in cellular energy production, is also a structural component of the mPTP. researchgate.netebi.ac.ukcam.ac.uk
The binding site is located within the hydrophobic F₀ domain of the ATP synthase, which is embedded in the inner mitochondrial membrane. nih.govsemanticscholar.org Protons pass through a channel formed between the c-ring and subunit a, driving the synthesis of ATP. semanticscholar.org By binding to this critical interface, the 1,4,8-triaza-spiro[4.5]decan-2-one derivatives are thought to modulate the conformational changes that lead to the opening of the pore, thereby exerting their inhibitory effect. nih.govresearchgate.net This specific interaction provides a molecular basis for the observed cytoprotective activity and highlights the F-ATP synthase subunit a as a key binding site for this class of compounds. nih.govsemanticscholar.org
Structure-Activity Relationship (SAR) Studies for Bioactivity Profiling
Detailed SAR studies, which are crucial for optimizing lead compounds in drug discovery, are not publicly documented for the this compound scaffold in the available search results. The influence of substituents and structural modifications on this specific isomer remains an underexplored area of research.
There is no specific data in the provided search results detailing how substituents on the this compound ring system affect biological activity and selectivity.
However, studies on related isomers highlight the importance of substituent effects. For instance, in the 2,8-diazaspiro[4.5]decan-1-one series investigated as chitin synthase inhibitors for antifungal activity, the nature and position of substituents on the scaffold were critical for potency. nih.govresearchgate.net Derivatives with specific substitutions demonstrated IC₅₀ values comparable to the control drug, polyoxin B, indicating that careful selection of functional groups is key to achieving desired biological effects. nih.gov Similarly, for 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, substitutions on the diazaspiro nucleus have been explored to modulate antihypertensive activity. acs.org
The table below illustrates SAR findings for related diazaspiro[4.5]decanone isomers, as specific data for the 1,4-isomer is unavailable.
| Scaffold Isomer | Target/Activity | Key Substituent Findings |
| 2,8-Diazaspiro[4.5]decan-1-one | Antifungal (Chitin Synthase) | Specific substitutions led to compounds with IC₅₀ values ranging from 0.12 to 0.29 mM. nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Inhibition | Introduction of certain groups resulted in a potent inhibitor with an IC₅₀ value of 38 nM. vulcanchem.com |
| 1,3-Diazaspiro[4.5]decan-2,4-dione | Serotonin Receptor Affinity | Arylpiperazinylpropyl side chains were crucial for high affinity at 5-HT receptors. uj.edu.pl |
This table is based on data for related isomers and is for illustrative purposes only, due to the lack of specific data for this compound.
Information regarding how structural modifications of the This compound core impact ligand-target interactions is not present in the search results.
Insights from other isomers show that the core spirocyclic structure is fundamental for target engagement. For 2,8-diazaspiro[4.5]decan-1-one analogues acting as prolyl hydroxylase domain 2 (PHD2) inhibitors, the spiro scaffold facilitates a key π-cation interaction with an arginine residue (Arg322) in the enzyme's active site. nih.gov In the context of RIPK1 inhibitors, the [4.5] spiro configuration of the 2,8-diazaspiro[4.5]decan-1-one scaffold was found to allow for optimal binding within the kinase's hydrophobic pocket, an interaction that might be compromised by smaller ring systems. vulcanchem.com
These examples underscore the principle that the three-dimensional architecture of the spirocyclic core is a critical determinant of how these molecules orient themselves within a target's binding site, but direct evidence for the 1,4-isomer is currently lacking.
Future Research Directions and Synthetic Innovation
Development of Novel and Efficient Synthetic Routes to 1,4-Diazaspiro[4.5]decan-2-one
The synthesis of spirocyclic compounds like this compound can be complex, often presenting challenges in achieving high yields and stereoselectivity. nih.gov Consequently, a significant area of future research lies in the development of more efficient and novel synthetic pathways.
Current strategies often involve multi-step sequences. For instance, one established route begins with the alkylation of 4,4-dimethylpiperidine, followed by a Buchwald-Hartwig coupling and subsequent Boc group deprotection to yield a key secondary amine intermediate. acs.org Another approach involves a known route modification starting from commercial 1-Boc-4-piperidone, which through a three-step process yields an amine that can be further elaborated. acs.org A reported synthesis of the related 1,8-diazaspiro[4.5]decan-2-one involves the Michael addition of a protected 4-nitropiperidine (B3164321) with ethyl acrylate, followed by reduction of the nitro group and subsequent cyclization. google.com
Future innovations may focus on domino reactions that form multiple carbon-carbon bonds in a single step, as has been demonstrated for other diazaspiro[4.5]decane scaffolds. rsc.org The exploration of solid-phase synthesis techniques could also streamline the production of this compound and its derivatives, facilitating the creation of compound libraries for screening. clockss.org Additionally, the use of microwave-assisted organic synthesis could significantly reduce reaction times and improve yields, a technique that has proven effective for related spirocyclic systems.
Exploration of Diverse Chemical Transformations within the Spirocyclic Lactam Scaffold
The this compound core offers multiple sites for chemical modification, allowing for the creation of a vast array of derivatives with potentially unique properties. The lactam nitrogen, the secondary amine, and the carbonyl group are all amenable to various chemical transformations.
Future research will likely focus on:
N-Functionalization: The nitrogen atoms within the scaffold can be readily alkylated or acylated to introduce a wide range of substituents. acs.orgmdpi.com This allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are crucial for biological activity. mdpi.com
Modifications at the Carbonyl Group: The carbonyl group can undergo reactions such as reduction or conversion to a thiocarbonyl, opening up further avenues for structural diversification. mdpi.com
Ring Transformations: The lactam ring itself can be a substrate for ring-opening or ring-expansion reactions, leading to entirely new heterocyclic systems. researchgate.net For example, spiro-β-lactams have been transformed into spiro-γ-lactones. researchgate.net
Domino and Multicomponent Reactions: The development of sequential reactions, such as the Ugi four-component reaction followed by intramolecular cyclization, can efficiently generate complex fused heterocyclic systems from simpler spiro-lactam precursors. acs.org
These transformations will enable the synthesis of structurally diverse libraries of compounds for biological screening and the development of structure-activity relationships (SAR). nih.gov
Advanced Computational Approaches for Rational Scaffold Design and Optimization
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. nih.gov For the this compound system, these approaches can accelerate the design and optimization of new derivatives with desired properties.
Key areas of computational focus include:
Scaffold Hopping and Bioisosteric Replacement: Computational methods can identify alternative spirocyclic cores that mimic the three-dimensional structure and electronic properties of the this compound scaffold. spirochem.com This can lead to the discovery of novel intellectual property and improved pharmacological profiles.
Molecular Docking and Virtual Screening: These techniques can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. smolecule.commdpi.com This allows for the prioritization of compounds for synthesis and biological testing. For instance, modeling studies have been used to rationalize the structure-activity relationships of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mitochondrial permeability transition pore inhibitors. nih.gov
ADME-Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of virtual compounds. nih.gov This helps in the early identification of candidates with unfavorable pharmacokinetic or safety profiles, reducing late-stage attrition in drug development.
Conformational Analysis: The rigid nature of spirocyclic scaffolds can reduce the entropic penalty upon binding to a biological target. spirochem.comnih.gov Computational analysis can explore the preferred conformations of different derivatives, aiding in the design of molecules with optimal pre-organization for target binding. nih.gov
The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold. nih.gov
Elucidation of Broader Biological Target Landscapes for Derivatives of the this compound System
While derivatives of spiro-lactams have shown promise in various therapeutic areas, a comprehensive understanding of their biological target landscape is still emerging. Future research will aim to identify and validate new protein targets for compounds based on the this compound scaffold.
Promising areas of investigation include:
Antifungal Agents: Some diazaspiro[4.5]decan-1-one derivatives have been identified as potential chitin (B13524) synthase inhibitors, an enzyme crucial for fungal cell wall integrity. researchgate.net Further exploration of this activity could lead to the development of new antifungal drugs. researchgate.net
Anticonvulsants: The structural features of diketopiperazines, which share similarities with the lactam moiety, are considered privileged for anticonvulsant activity. mdpi.com Derivatives of 6,9-diazaspiro-[4.5]decane-8,10-diones have shown potent anticonvulsant effects in preclinical models. semanticscholar.org
Antiviral and Antiplasmodial Activity: Spiro-β-lactams have demonstrated potent activity against HIV and Plasmodium species, suggesting that they may act on host cell targets rather than directly on the pathogens. frontiersin.org Elucidating these host targets could open up new therapeutic strategies.
Enzyme Inhibition: The rigid framework of spirocyclic compounds makes them attractive candidates for designing selective enzyme inhibitors. researchgate.net Derivatives of related spiro compounds have been investigated as inhibitors of various enzymes, including METTL3 and diacylglycerol kinase α. acs.orgnih.gov
A systematic approach to target identification, potentially using techniques like chemical proteomics and affinity-based probes, will be crucial in uncovering the full therapeutic potential of the this compound system.
Q & A
Q. What are the optimal synthetic routes for 1,4-Diazaspiro[4.5]decan-2-one, and how can yield be systematically improved?
Methodological Answer :
- Experimental Design : Utilize factorial design to test variables such as catalyst type (e.g., palladium vs. organocatalysts), solvent polarity (e.g., DMF vs. THF), temperature (25–100°C), and reaction time (6–48 hours). This allows identification of synergistic effects and critical parameters .
- Yield Optimization : Track intermediates via HPLC or GC-MS to identify bottlenecks. For example, highlights the use of reductive amination and spirocyclization steps, where adjusting stoichiometry of reagents (e.g., amine:ketone ratio) improves ring-closure efficiency .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound purity and structural integrity?
Methodological Answer :
- Structural Confirmation : Combine -/-NMR to verify spirocyclic geometry and ketone positioning. Mass spectrometry (HRMS) confirms molecular weight .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards. For trace impurities, employ GC-MS with electron ionization .
Q. How can researchers design a comprehensive literature review strategy for this compound?
Methodological Answer :
- Database Selection : Prioritize PubMed, SciFinder, and EPA reports (e.g., ) for physicochemical properties and hazard data. Exclude non-peer-reviewed sources (e.g., ) .
- Search Keywords : Use Boolean terms: ("this compound" OR "spirocyclic lactam") AND ("synthesis" OR "mechanism"). Apply FINER criteria (Feasible, Novel, Ethical) to filter results .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for spirocyclic lactam formation?
Methodological Answer :
- Kinetic Analysis : Conduct time-resolved -NMR to monitor intermediate formation. Compare activation energies (ΔG‡) via Arrhenius plots under varying conditions .
- Isotopic Labeling : Use -labeled amines to trace cyclization pathways. Contrast results with computational models (e.g., DFT calculations) to validate proposed mechanisms .
Q. What computational modeling approaches best predict the compound’s bioactivity and binding affinity?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using COMSOL Multiphysics. Parameterize force fields with experimental data (e.g., NMR-derived torsional angles) .
- Docking Studies : Employ AutoDock Vina to screen binding modes. Validate predictions with SPR (surface plasmon resonance) assays measuring values .
Q. How should researchers address discrepancies in toxicity or stability data across studies?
Methodological Answer :
- Data Quality Assessment : Apply EPA’s Tiered Evaluation Framework ():
- Tier 1 : Verify analytical methods (e.g., LOD/LOQ, GC calibration).
- Tier 2 : Replicate experiments using standardized protocols (e.g., OECD Guidelines).
- Tier 3 : Conduct meta-analysis to identify confounding variables (e.g., solvent purity) .
Q. What strategies enhance reproducibility in synthesizing enantiopure this compound derivatives?
Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution. Report enantiomeric excess (ee) via polarimetry or CD spectroscopy .
- Crystallography : Grow single crystals for X-ray diffraction. Deposit CIF files in public databases (e.g., Cambridge Structural Database) to aid replication .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the spirocyclic core?
Methodological Answer :
- Functional Group Scanning : Synthesize analogs with substitutions at positions 3, 7, and 7. Test bioactivity (e.g., IC in enzyme assays) and correlate with steric/electronic parameters (Hammett constants) .
- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to identify critical pharmacophoric features (e.g., hydrogen bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
